molecular formula C21H14Cl2N4O3 B12367457 Hsd17B13-IN-69

Hsd17B13-IN-69

Cat. No.: B12367457
M. Wt: 441.3 g/mol
InChI Key: PFPGFIOQZHGAST-UHFFFAOYSA-N
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Description

Hsd17B13-IN-69 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors of HSD17B13, such as this compound, are being explored for their potential therapeutic benefits in treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-69 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-69 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HSD17B13 .

Scientific Research Applications

Hsd17B13-IN-69 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.

    Biology: Investigated for its role in modulating lipid metabolism and liver function.

    Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.

    Industry: Utilized in the development of new drugs targeting liver diseases .

Mechanism of Action

Hsd17B13-IN-69 exerts its effects by inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of hydroxysteroids. This inhibition leads to a reduction in lipid droplet formation and accumulation in the liver, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the regulation of lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for HSD17B13. It has been shown to effectively reduce lipid droplet accumulation in preclinical models, making it a promising candidate for further development as a therapeutic agent for liver diseases .

Properties

Molecular Formula

C21H14Cl2N4O3

Molecular Weight

441.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-N-[4-oxo-3-(pyridin-4-ylmethyl)quinazolin-5-yl]benzamide

InChI

InChI=1S/C21H14Cl2N4O3/c22-14-8-13(9-15(23)19(14)28)20(29)26-17-3-1-2-16-18(17)21(30)27(11-25-16)10-12-4-6-24-7-5-12/h1-9,11,28H,10H2,(H,26,29)

InChI Key

PFPGFIOQZHGAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=NC=C4

Origin of Product

United States

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